molecular formula C16H15NO2 B15066108 N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide CAS No. 539857-57-3

N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide

Cat. No.: B15066108
CAS No.: 539857-57-3
M. Wt: 253.29 g/mol
InChI Key: NJUUYIZWMNTVIQ-UHFFFAOYSA-N
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Description

N-(Chroman-3-yl)benzamide is a compound that belongs to the class of benzamides, which are derivatives of benzoic acid. This compound features a chromane ring system attached to a benzamide moiety. Chromane derivatives are known for their diverse biological activities and are found in many natural products and synthetic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Chroman-3-yl)benzamide can be achieved through the direct condensation of chroman-3-amine with benzoic acid or its derivatives. This reaction typically requires the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-carbonyldiimidazole (CDI) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives, including N-(Chroman-3-yl)benzamide, can be optimized using green chemistry approaches. One such method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method offers a rapid, mild, and highly efficient pathway for the synthesis of benzamides .

Chemical Reactions Analysis

Types of Reactions

N-(Chroman-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The chromane ring can be oxidized to form chromanone derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Chromanone derivatives.

    Reduction: Chroman-3-ylamine.

    Substitution: Halogenated or nitrated derivatives of N-(Chroman-3-yl)benzamide.

Scientific Research Applications

N-(Chroman-3-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Chroman-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chromane ring system can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzamide moiety can form hydrogen bonds with amino acid residues in the target proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Chroman-3-yl)benzamide is unique due to its combination of the chromane ring and benzamide moiety, which imparts distinct biological activities and chemical reactivity. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable molecule in scientific research and industry.

Properties

CAS No.

539857-57-3

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-(3,4-dihydro-2H-chromen-3-yl)benzamide

InChI

InChI=1S/C16H15NO2/c18-16(12-6-2-1-3-7-12)17-14-10-13-8-4-5-9-15(13)19-11-14/h1-9,14H,10-11H2,(H,17,18)

InChI Key

NJUUYIZWMNTVIQ-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC=CC=C21)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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